molecular formula C9H18ClNO2 B13052456 Ethyltrans-4-ethylpyrrolidine-3-carboxylatehcl

Ethyltrans-4-ethylpyrrolidine-3-carboxylatehcl

Cat. No.: B13052456
M. Wt: 207.70 g/mol
InChI Key: LWXLZSXLERPORQ-WSZWBAFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-ethylpyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques and purification methods to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of Ethyl trans-4-ethylpyrrolidine-3-carboxylate hydrochloride lies in its specific structural features and the resulting chemical and biological properties .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

ethyl (3R,4R)-4-ethylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-7-5-10-6-8(7)9(11)12-4-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1

InChI Key

LWXLZSXLERPORQ-WSZWBAFRSA-N

Isomeric SMILES

CC[C@H]1CNC[C@@H]1C(=O)OCC.Cl

Canonical SMILES

CCC1CNCC1C(=O)OCC.Cl

Origin of Product

United States

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